REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:11][CH2:12][CH3:13])(=[O:10])[C:5]([O:7]CC)=O.[CH3:14][C:15]([CH3:17])=[O:16].Cl[C:19](=[N:25]O)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)C>[CH2:12]([O:11][C:4](=[O:10])[C:5]([C:14]1[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:25][O:16][C:15]=1[CH3:17])=[O:7])[CH3:13] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Finally solvent was removed
|
Type
|
ADDITION
|
Details
|
100 mL of fresh dry ethanol were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to, 0° C.
|
Type
|
STIRRING
|
Details
|
Then it was stirred at 0° C. for 30 min and at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Finally solvent was removed
|
Type
|
CUSTOM
|
Details
|
the crude thus obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)C=1C(=NOC1C)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |